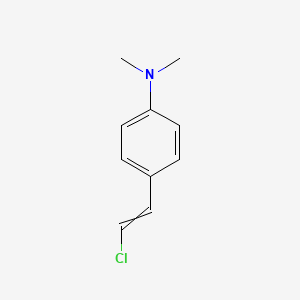
4-(2-chloroethenyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloroethenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloroethenyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethenyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a chloroethenylating agent. One common method is the reaction of N,N-dimethylaniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-(2-chloroethenyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.
Substitution: The chloroethenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
4-(2-chloroethenyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-chloroethenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This can result in various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 4-(2-chloroethyl)-N,N-dimethylaniline
- 4-(2-chloropropyl)-N,N-dimethylaniline
- 4-(2-chlorobutyl)-N,N-dimethylaniline
Uniqueness
4-(2-chloroethenyl)-N,N-dimethylaniline is unique due to the presence of the chloroethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond in the chloroethenyl group allows for additional reactions, such as electrophilic addition, which are not possible with saturated alkyl chains.
属性
CAS 编号 |
177799-61-0 |
|---|---|
分子式 |
C10H12ClN |
分子量 |
181.66 g/mol |
IUPAC 名称 |
4-(2-chloroethenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H12ClN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-8H,1-2H3 |
InChI 键 |
MROVNOLUELPQIT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
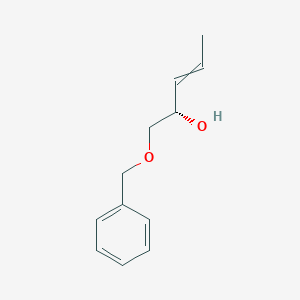
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
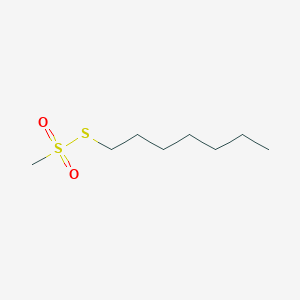
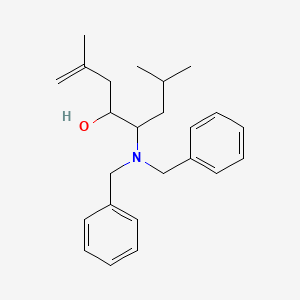
![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)


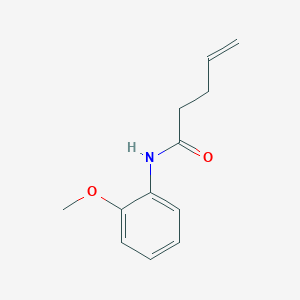
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)

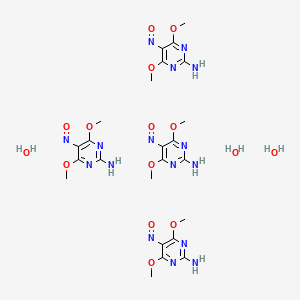
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
